molecular formula C5H7NO B1315017 4(1H)-Pyridinone, 2,3-dihydro- CAS No. 24681-60-5

4(1H)-Pyridinone, 2,3-dihydro-

Cat. No. B1315017
CAS RN: 24681-60-5
M. Wt: 97.12 g/mol
InChI Key: PLYNVXKJUKCUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4(1H)-Pyridinone, 2,3-dihydro-” is a nitrogen-containing heterocyclic compound . It’s a core structural component in various biologically active compounds . This compound is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified derivatives exhibiting different biological properties .


Synthesis Analysis

Several methodologies have been developed for the synthesis of the “4(1H)-Pyridinone, 2,3-dihydro-” framework, especially the 2-substituted derivatives . Unfortunately, multistep syntheses, harsh reaction conditions, and the use of toxic reagents and solvents have limited their full potential as a versatile fragment . Recently, the use of green chemistry and alternative strategies are being explored to prepare diverse derivatives . A study describes diversity-oriented synthesis of 2,2,3-substituted-2,3-dihydroquinazolin-4 (1H)-ones vs. functionalised quinoline or N-alkenylindole derivatives through Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones .


Molecular Structure Analysis

The molecular formula of “4(1H)-Pyridinone, 2,3-dihydro-” is C8H8N2O . Its average mass is 148.162 Da and its monoisotopic mass is 148.063660 Da .


Chemical Reactions Analysis

The photochemical reactions of chiral 2,3-dihydro-4(1H)-pyridones have been studied for the asymmetric synthesis of (–)-perhydrohistrionicotoxin . Another study describes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through direct cyclocondensation of anthranilamide and aldehydes or ketones .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 438.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 69.6±3.0 kJ/mol and a flash point of 219.2±23.3 °C . The index of refraction is 1.565 and the molar refractivity is 40.6±0.3 cm3 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

2,3-Dihydropyridin-4(1H)-one derivatives have been explored for their potential as anticancer agents. Novel compounds based on this scaffold have shown promising antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of specific functional groups like sulfonyl has been found to enhance this activity, indicating the compound’s versatility in drug design .

Organic Synthesis: Alkaloid Production

The compound serves as a versatile intermediate in the synthesis of indolizidine and quinolizidine alkaloids . These alkaloids have significant biological activities and are of interest in the development of new pharmaceuticals. The ability to synthesize complex alkaloids from 2,3-Dihydropyridin-4(1H)-one underscores its importance in organic synthesis .

Material Science: Catalyst-Free Synthesis

In material science, the compound has been utilized in catalyst-free synthesis processes. For instance, twin screw extrusion has been employed to synthesize dihydropyrimidin-2(1H)-ones/thiones without the need for a catalyst or solvent, showcasing the compound’s role in green chemistry and sustainable practices .

Environmental Science: Green Chemistry

2,3-Dihydropyridin-4(1H)-one derivatives are instrumental in promoting green chemistry principles. Their synthesis and functionalization have been achieved under environmentally benign conditions, contributing to the development of eco-friendly chemical processes .

Biochemistry: Enzyme Inhibition

In biochemistry, derivatives of 2,3-Dihydropyridin-4(1H)-one have been studied for their enzyme inhibitory properties. They play a crucial role in understanding enzyme mechanisms and developing inhibitors that can regulate biological pathways .

Pharmacology: Drug Synthesis

The compound is a key precursor in the synthesis of various drugs. Its structural flexibility allows for the creation of a wide range of pharmacologically active derivatives, making it a valuable asset in the design and development of new medications .

Safety and Hazards

Specific safety and hazards information for “4(1H)-Pyridinone, 2,3-dihydro-” is not available in the retrieved data .

Future Directions

The compound has been identified as a privileged scaffold in drug design . In the future, more efficient and eco-friendly synthesis methods, as well as the exploration of its potential in the development of new drugs, could be the focus of research .

properties

IUPAC Name

2,3-dihydro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-1-3-6-4-2-5/h1,3,6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYNVXKJUKCUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481210
Record name 4(1H)-Pyridinone, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24681-60-5
Record name 4(1H)-Pyridinone, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(1H)-Pyridinone, 2,3-dihydro-
Reactant of Route 2
4(1H)-Pyridinone, 2,3-dihydro-
Reactant of Route 3
4(1H)-Pyridinone, 2,3-dihydro-
Reactant of Route 4
4(1H)-Pyridinone, 2,3-dihydro-
Reactant of Route 5
4(1H)-Pyridinone, 2,3-dihydro-
Reactant of Route 6
4(1H)-Pyridinone, 2,3-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.